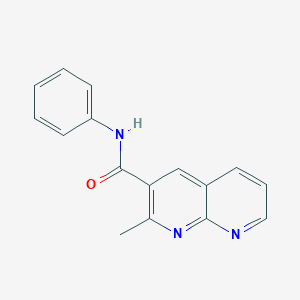

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide

Übersicht

Beschreibung

“2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :

- Complexes with various 1,8-naphthyridine derivatives have been synthesized and characterized for properties like elemental analysis, molar conductance, thermal studies, and magnetic susceptibility. These studies provide insight into the physical and chemical properties of these compounds (Raju & Dayakar, 2008).

Antibacterial Applications :

- Certain 1,8-naphthyridine-3-carboxamide derivatives, specifically carboxylic acid esters and carbonitriles, were synthesized and evaluated for their antibacterial properties. These derivatives showed effectiveness against Escherichia coli and other gram-negative bacterial infections in mice (Santilli, Scotese, & Yurchenco, 1975).

Anti-Cancer and Anti-Inflammatory Properties :

- A series of 1,8-naphthyridine-3-carboxamide derivatives were identified as potential anti-cancer and anti-inflammatory compounds. For example, specific derivatives showed high cytotoxicity against cancer cell lines and inhibited the secretion of pro-inflammatory cytokines (Madaan et al., 2013).

Antidepressant Activity :

- Novel 1,8-naphthyridine-3-carboxamides as 5-HT3 receptor antagonists were designed and synthesized. These compounds were evaluated for their antidepressant activity in a mice model, demonstrating the potential therapeutic applications in mental health (Mahesh, Dhar, Jindal, & Bhatt, 2014).

Chiral Linear Carboxamides with Antimicrobial Activity :

- Chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkages were synthesized and tested for antimicrobial properties. These compounds may have potential applications in addressing microbial infections (Khalifa et al., 2016).

Cannabinoid Receptor Agonists :

- Some 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed and synthesized, showing affinity for the human CB(2) cannabinoid receptors. This indicates potential therapeutic applications for treating chronic pain and immune-origin tumors (Manera et al., 2009).

Eigenschaften

IUPAC Name |

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-11-14(10-12-6-5-9-17-15(12)18-11)16(20)19-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMPZMRLHOTRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | |

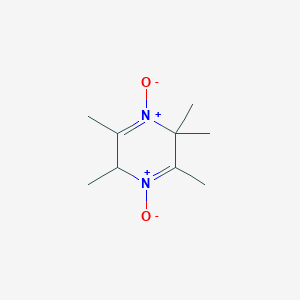

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

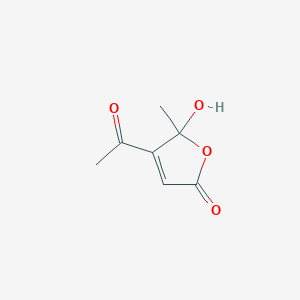

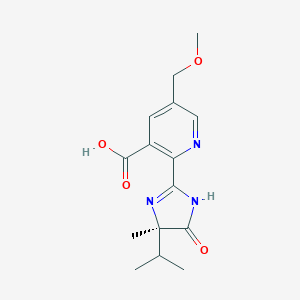

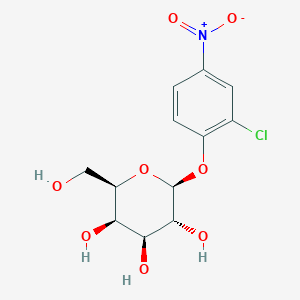

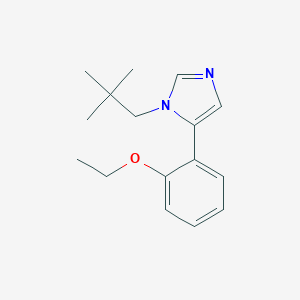

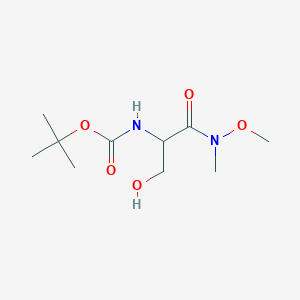

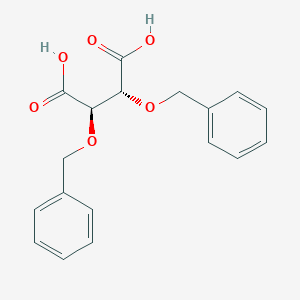

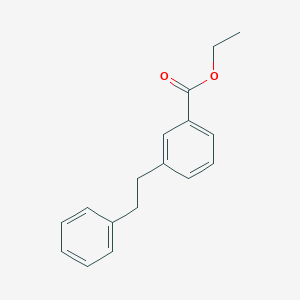

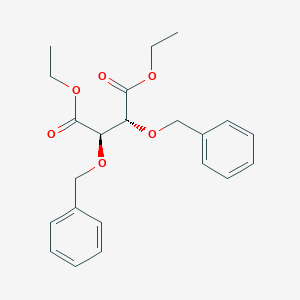

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.